molecular formula C15H17NO3S2 B5887730 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5887730
M. Wt: 323.4 g/mol
InChI Key: DNBZNISQKMYBRS-FLIBITNWSA-N
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Description

4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized through a multi-step process and has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may interact with various cellular components, including proteins and enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its versatility. This compound can be used in a variety of assays, including fluorescence spectroscopy and bacterial growth inhibition assays. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and material science. Finally, the development of new synthetic methods for this compound may also be of interest to researchers.

Synthesis Methods

The synthesis of 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves several steps, including the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-aminothiophenol, followed by the addition of ethyl iodide and potassium carbonate. The resulting product is then subjected to various purification steps, including column chromatography and recrystallization, to obtain the final compound.

Scientific Research Applications

The potential applications of 4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in scientific research are vast. One of the main areas of interest is its use as a fluorescent probe for the detection of various metal ions, including copper, zinc, and cadmium. This compound has also been shown to exhibit antimicrobial properties against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-4-19-12-7-6-10(9-13(12)18-3)8-11-14(17)21-15(16-11)20-5-2/h6-9H,4-5H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBZNISQKMYBRS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(4-ethoxy-3-methoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

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